molecular formula C10H10N4S B12271393 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide

Cat. No.: B12271393
M. Wt: 218.28 g/mol
InChI Key: CUNAKQGQFLOQTH-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide typically involves the reaction of hydrazonoyl halides with methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbodithioate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, sodium azide, and phenyl acetylene . Reaction conditions may vary, but they often involve the use of solvents like ethanol or methanol and may require heating or microwave irradiation to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazonoyl halides can yield 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles .

Scientific Research Applications

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

5-methyl-1-phenyltriazole-4-carbothioamide

InChI

InChI=1S/C10H10N4S/c1-7-9(10(11)15)12-13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,15)

InChI Key

CUNAKQGQFLOQTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=S)N

Origin of Product

United States

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